2-ethyl-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide, also known as ESI-09, is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This pathway plays a critical role in embryonic development, tissue homeostasis, and cell proliferation. Dysregulation of this pathway has been implicated in various diseases, including cancer, neurodegenerative disorders, and fibrosis. ESI-09 has been developed as a potential therapeutic agent for these diseases.
Mechanism of Action
2-ethyl-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide inhibits the Wnt/β-catenin signaling pathway by binding to the protein Dishevelled (Dvl), which is a key regulator of this pathway. By binding to Dvl, this compound prevents its interaction with other proteins in the pathway, leading to the inhibition of β-catenin nuclear translocation and downstream gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation and oxidative stress in neurodegenerative disorders, and reduce collagen deposition and fibrosis in lung tissue.
Advantages and Limitations for Lab Experiments
2-ethyl-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in various preclinical models of disease, and its mechanism of action is well understood. However, one limitation of this compound is its relatively low potency compared to other Wnt/β-catenin inhibitors. This may limit its efficacy in certain disease models.
Future Directions
There are several future directions for the study of 2-ethyl-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide. One area of research is the development of more potent analogs of this compound that can be used in clinical trials. Another area of research is the investigation of the role of this compound in other diseases, such as liver fibrosis and inflammatory bowel disease. Finally, the combination of this compound with other therapeutic agents, such as chemotherapy or immunotherapy, may enhance its efficacy in cancer treatment.
Synthesis Methods
2-ethyl-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the coupling of 2-(2-ethylhexylamino)ethanethiol with 4-bromo-2-nitroaniline to form the key intermediate, which is then coupled with 4-(2-aminoethyl)benzenesulfonyl chloride to yield this compound.
Scientific Research Applications
2-ethyl-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide has been extensively studied in various preclinical models of disease. In cancer, it has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and colon cancer. In neurodegenerative disorders, such as Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid beta deposition. In fibrosis, this compound has been shown to reduce collagen deposition and improve lung function in animal models of pulmonary fibrosis.
properties
IUPAC Name |
2-ethyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-3-14(4-2)20(25)22-15-9-11-16(12-10-15)28(26,27)24-19-13-21-17-7-5-6-8-18(17)23-19/h5-14H,3-4H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYVRFPZNQROKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.